Perflubrodec

Vue d'ensemble

Description

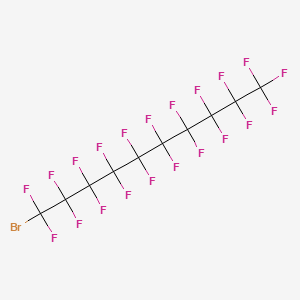

Perflubrodec : C10F21Br . Il s'agit d'un liquide incolore et inodore, très stable et non réactif dans des conditions normales. Le this compound est principalement utilisé comme composant dans les transporteurs d'oxygène artificiels, tels qu'Oxygent™, en raison de sa capacité à dissoudre de grandes quantités de gaz, y compris l'oxygène et le dioxyde de carbone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : Le perflubrodec est synthétisé par bromation du perfluorodécane. La réaction implique généralement l'utilisation de brome (Br2) comme agent bromant et est réalisée dans des conditions contrôlées pour assurer la substitution sélective d'un atome de fluor par un atome de brome. La réaction peut être représentée comme suit :

C10F22+Br2→C10F21Br+HF

Méthodes de production industrielle : : En milieu industriel, la production de this compound implique l'utilisation d'équipements spécialisés pour manipuler le brome hautement réactif et les composés perfluorés. Le procédé est mené dans un environnement contrôlé pour garantir la sécurité des opérateurs et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : : Le perflubrodec subit principalement des réactions de substitution en raison de la présence de l'atome de brome. L'atome de brome peut être remplacé par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants utilisés dans ces réactions comprennent l'hydroxyde de sodium (NaOH), le cyanure de potassium (KCN) et l'ammoniac (NH3).

Réactifs et conditions courants

Substitution nucléophile : Le this compound réagit avec des nucléophiles tels que les ions hydroxyde (OH-), les ions cyanure (CN-) et les amines (NH2-) pour former les produits substitués correspondants.

Conditions de réaction : Ces réactions sont généralement réalisées dans des solvants polaires tels que l'eau ou les alcools, et peuvent nécessiter un chauffage pour augmenter la vitesse de réaction.

Principaux produits

Hydroxylation : Perfluorodécanol (C10F21OH)

Cyanation : Cyanure de perfluorodécyle (C10F21CN)

Amination : Perfluorodécylamine (C10F21NH2)

Applications de la recherche scientifique

Chimie : : Le this compound est utilisé comme solvant et réactif dans diverses réactions chimiques en raison de sa grande stabilité et de son inertie. Il est également utilisé dans la synthèse d'autres composés perfluorés.

Biologie et médecine : : Le this compound est un composant clé des transporteurs d'oxygène artificiels, tels qu'Oxygent™, qui sont utilisés comme substituts du sang dans les applications médicales. Ces transporteurs peuvent transporter l'oxygène vers les tissus et les organes, ce qui les rend utiles dans les chirurgies et les situations d'urgence où les transfusions sanguines ne sont pas possibles .

Industrie : : Dans les applications industrielles, le this compound est utilisé comme fluide caloporteur et dans la production de fluoropolymères. Sa grande stabilité thermique et sa non-réactivité le rendent adapté à une utilisation dans des conditions extrêmes.

Mécanisme d'action

Le this compound exerce ses effets principalement grâce à sa capacité à dissoudre et à transporter des gaz. Dans les transporteurs d'oxygène artificiels, le this compound peut dissoudre de grandes quantités d'oxygène et de dioxyde de carbone, ce qui lui permet de fonctionner comme un milieu efficace de transport de l'oxygène. Les gaz dissous sont ensuite libérés vers les tissus et les organes, facilitant la livraison de l'oxygène et l'élimination du dioxyde de carbone .

Applications De Recherche Scientifique

Medical Applications

Artificial Oxygen Carriers

Perflubrodec is primarily recognized for its role in artificial oxygen carriers, specifically in formulations like Oxygent™. These oxygen carriers are crucial in medical settings where blood transfusions are not feasible or desirable, such as in surgeries or for patients who refuse blood products. The compound enhances the transport of oxygen to tissues and organs, thereby supporting cellular metabolism during critical situations.

- Mechanism of Action : this compound operates by being part of gas-filled microspheres that can be injected into the body. Its high solubility for gases allows it to effectively carry oxygen and carbon dioxide, facilitating improved oxygen delivery to hypoxic tissues.

- Clinical Studies : Research has demonstrated that perfluorocarbon emulsions containing this compound can significantly reduce the need for red blood cell transfusions during surgeries. For example, a multicenter study involving Oxygent showed a 26% reduction in transfusion requirements compared to control groups .

Industrial Applications

Heat Transfer Fluids

In industrial settings, this compound is utilized as a heat transfer fluid due to its excellent thermal stability and non-reactivity. This makes it suitable for applications that require reliable performance under extreme conditions.

- Fluoropolymer Production : The compound is also involved in the production of fluoropolymers, which are used in various applications ranging from coatings to electrical insulation materials.

Chemical Research Applications

Solvent and Reagent

This compound serves as a solvent and reagent in various chemical reactions owing to its inertness and stability. Its ability to dissolve a wide range of gases makes it valuable in experimental setups where gas solubility is critical.

- Synthesis of Perfluorinated Compounds : The compound is used in the synthesis of other perfluorinated chemicals, which are important in diverse applications including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Mécanisme D'action

Perflubrodec exerts its effects primarily through its ability to dissolve and transport gases. In artificial oxygen carriers, this compound can dissolve large amounts of oxygen and carbon dioxide, allowing it to function as an effective oxygen transport medium. The dissolved gases are then released to tissues and organs, facilitating oxygen delivery and carbon dioxide removal .

Comparaison Avec Des Composés Similaires

Composés similaires

Bromure de perfluorooctyle (C8F17Br) : Semblable au perflubrodec, le bromure de perfluorooctyle est utilisé dans les transporteurs d'oxygène artificiels et présente des propriétés similaires.

Perfluorodécaline (C10F18) : Un autre composé perfluorocarboné utilisé dans les transporteurs d'oxygène, mais sans l'atome de brome.

Unicité : : L'unicité du this compound réside dans la combinaison de sa grande solubilité aux gaz et de sa stabilité, ce qui en fait un composant idéal pour les transporteurs d'oxygène artificiels. Son atome de brome permet également des modifications chimiques supplémentaires, ce qui augmente sa polyvalence dans diverses applications .

Activité Biologique

Perflubrodec, a perfluorinated compound, is primarily recognized for its potential applications in medical science, particularly as a blood substitute and in oxygen delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Overview of this compound

This compound is a member of the perfluorocarbon (PFC) family, characterized by carbon-fluorine bonds that confer unique properties such as chemical stability and low surface tension. These features make PFCs suitable for various biomedical applications, particularly in enhancing oxygen transport in the bloodstream.

This compound functions by dissolving gases more effectively than conventional liquids due to its low polarizability and strong intramolecular bonds. This allows it to carry oxygen efficiently, making it a candidate for use in scenarios where traditional blood transfusions are not feasible. The compound's hydrophobic nature enables it to interact favorably with biological membranes, facilitating gas exchange at the cellular level.

Biological Activities

Research indicates several biological activities associated with this compound:

- Oxygen Delivery : this compound has been shown to enhance oxygen transport in hypoxic conditions, providing critical support during surgeries or traumatic injuries.

- Biocompatibility : Studies have demonstrated that this compound exhibits low toxicity and minimal adverse reactions when used in clinical settings.

- Potential Immunomodulatory Effects : Some investigations suggest that PFCs may influence immune responses, although this area requires further exploration.

1. Use in Surgical Settings

A significant clinical study assessed the efficacy of this compound emulsions in reducing the need for allogeneic blood transfusions during high-blood-loss surgeries. The results indicated that patients receiving this compound required fewer transfusions compared to those receiving standard care, highlighting its potential as a blood substitute .

2. European Phase 3 Study

In a European Phase 3 study involving non-cardiac surgeries, this compound emulsions were administered to patients experiencing significant blood loss. The findings demonstrated that the emulsion effectively improved oxygen delivery and reduced complications related to blood transfusions .

Comparative Analysis of PFCs

The following table summarizes the key characteristics and outcomes associated with various PFCs, including this compound:

| Product | Manufacturer | Clinical Use | FDA Approval Status | Key Findings |

|---|---|---|---|---|

| Fluosol-DA-20 | Green Cross Corporation | Japan | Yes (1989) | Discontinued due to side effects |

| Oxygent | Alliance Pharmaceutical Corp. | Europe, China, USA | Not approved | High costs; terminated trials |

| Oxycyte | Synthetic Blood International | USA | Not approved | Lack of enrollment; discontinued |

| Perftoran | Russian Academy of Sciences | Russia, Mexico | Not approved | Awaiting clinical trials |

| This compound | Various | Blood substitute in surgeries | Under investigation | Reduced transfusion needs; improved oxygenation |

Research Findings

Recent studies have focused on the broader implications of PFCs like this compound in medical applications:

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAULFRGWRHHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC10F21, C10BrF21 | |

| Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184725 | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-43-7 | |

| Record name | Perfluorodecyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubrodec [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohenicosafluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUBRODEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.